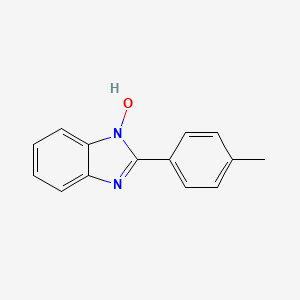

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that features a benzimidazole core with a hydroxyl group and a 4-methylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The final product is obtained by oxidation of the intermediate.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The benzimidazole ring can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-one.

Reduction: Formation of 2-(4-methylphenyl)-1H-1,3-benzimidazole.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Benzimidazole Derivatives

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound has demonstrated significant antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity

Antifungal Activity

Research indicates that compounds similar to 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol exhibit moderate antifungal activities against strains like Candida albicans and Aspergillus niger. These findings suggest potential applications in treating fungal infections .

Synthesis and Characterization

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. Advanced techniques such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies have been employed to optimize the synthesis and predict biological activity .

Table 3: Synthesis Methods

| Methodology | Description |

|---|---|

| Condensation | Reaction of o-phenylenediamine with aldehydes |

| Molecular Docking | Predicts binding affinity to biological targets |

| QSAR Analysis | Correlates chemical structure with biological activity |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of benzimidazole derivatives against breast cancer cell lines. Among them, a derivative similar to this compound exhibited a remarkable IC50 value indicating potent anticancer activity. The study concluded that modifications on the phenyl ring significantly influenced the anticancer properties .

Case Study 2: Antimicrobial Resistance

In light of rising antimicrobial resistance, a recent investigation focused on the antibacterial properties of benzimidazole derivatives against MRSA. The results showed that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, suggesting their role as potential adjuvants in therapy .

Mécanisme D'action

The biological activity of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their function and leading to therapeutic effects. The exact mechanism of action depends on the specific biological pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-methylsulfonylphenyl)-1H-1,3-benzimidazole

- 2-(4-methylphenyl)-1H-indole

- 2-(4-methylphenyl)-1H-benzimidazole

Uniqueness

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is unique due to the presence of both a hydroxyl group and a 4-methylphenyl substituent, which confer distinct chemical and biological properties

Activité Biologique

2-(4-Methylphenyl)-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thus modulating metabolic pathways. This mechanism underlies its potential therapeutic applications.

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, in vitro assays indicated that this compound showed promising results against various cancer cell lines. The compound's IC50 values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

These values suggest a higher efficacy in two-dimensional assays compared to three-dimensional assays, indicating the compound's potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 36 | 50 |

| Escherichia coli | 27 | 62.5 |

| Salmonella typhi | 32 | 12.5 |

These findings indicate that the compound possesses significant antibacterial activity, comparable to standard antibiotics .

Anti-inflammatory Activity

Benzimidazole derivatives have also been explored for their anti-inflammatory properties. Studies suggest that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

A comprehensive review highlighted the extensive research on benzimidazole derivatives, emphasizing their pharmacological potential across various therapeutic areas. Notably, compounds with structural similarities to this compound have shown promise in treating conditions ranging from infections to cancer .

Notable Research Contributions:

- Anticancer Studies : Investigations into the compound's effects on cell proliferation revealed significant inhibition rates in multiple cancer cell lines.

- Antimicrobial Tests : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Propriétés

IUPAC Name |

1-hydroxy-2-(4-methylphenyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGOZRRFZSFLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.